2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide involves several steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of Isoxaben typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Isoxaben undergoes various chemical reactions, including:
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,6-Dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a model compound for studying herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant growth and development.
Industry: Widely used in agricultural practices for weed control.
Mechanism of Action
The mechanism of action of Isoxaben involves inhibiting the synthesis of cellulose in plant cell walls. This inhibition disrupts the formation of new cells, effectively preventing the growth of weeds. The molecular targets include enzymes involved in cellulose biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzamizole
- Flexidor
- Gallery
- X-Pand
- Prolan
Uniqueness
Isoxaben is unique due to its specific mode of action as a cellulose biosynthesis inhibitor. This makes it highly effective against a broad spectrum of broadleaf weeds, distinguishing it from other herbicides that may target different pathways .
Properties
CAS No. |
82558-73-4 |
---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(20-24-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,20,21) |
InChI Key |
BBUKZKRLQNYSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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